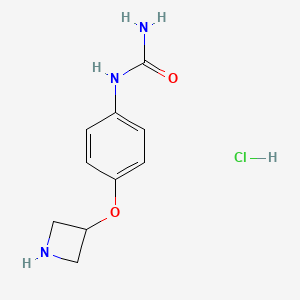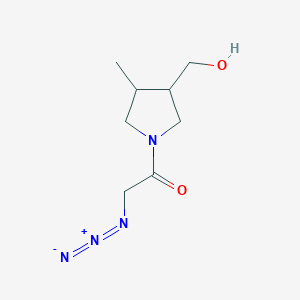
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate
Vue d'ensemble
Description
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, also known as 4-Fluoropyridazine-4-carboxylic acid ethyl ester, is a synthetic compound that has been used in the development of a wide range of scientific applications. It is a useful building block in the synthesis of complex organic molecules and has been used in the development of new pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is a chemical compound that has been utilized in various synthetic and chemical studies. Research has shown its versatility in the synthesis of novel compounds, including antimicrobial and herbicidal agents, as well as its role in the development of new synthetic methodologies.
Antimicrobial Evaluation : A study by Farag, Kheder, and Mabkhot (2008) explored the use of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate in the synthesis of new pyridazine derivatives with potential antimicrobial applications. This research highlights the compound's utility in generating biologically active molecules (Farag, Kheder, & Mabkhot, 2008).
Herbicidal Activities : Xu et al. (2008) synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starting from ethyl 2-(3-trifluoromethylphenyl)acetate, demonstrating the compound's potential in developing new herbicidal agents with significant activity against various plant species (Xu et al., 2008).
Chemical Synthesis : Research by Heinisch (1973) involved the preparation of pyridazine-4-carboxylic acid from its ethyl ester through various chemical reactions, showcasing the compound's relevance in synthetic chemistry and the development of new chemical entities (Heinisch, 1973).
Molecular Interactions and Crystal Structure Analysis
- Supramolecular Aggregation : A study by Suresh et al. (2007) on the crystal structure of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its derivatives demonstrated how such compounds can form supramolecular aggregates through various intermolecular interactions. This research provides insights into the structural and electronic properties of pyridazine derivatives (Suresh et al., 2007).
Development of Novel Synthetic Pathways
- Heterocyclic Synthesis : The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards active methylene reagents for producing pyran, pyridine, and pyridazine derivatives was studied by Mohareb et al. (2004), indicating the potential of such compounds in heterocyclic chemistry (Mohareb et al., 2004).
Mécanisme D'action
The mode of action of pyridazine derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some pyridazine derivatives have been shown to inhibit certain enzymes, interact with various receptors, or interfere with critical biochemical pathways .
The pharmacokinetics of pyridazine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action environment, including factors like pH, temperature, and the presence of other substances, can influence the stability, efficacy, and action of pyridazine derivatives .
Propriétés
IUPAC Name |
ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-12(16-15-8-10)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQQVXCSNQNOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491834.png)
![2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1491837.png)
![2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491838.png)
![2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491840.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1491841.png)

![2-azido-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491844.png)
![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1491845.png)
![5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491846.png)
![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)
![(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1491850.png)
![(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1491851.png)